4-Hydroxyphenyl 4-hydroxybenzoate

Liquid Crystal Polymers Mesogenic Monomers Polycarbonate Synthesis

LCP researchers face mesophase instability with biphenyl monomers. HPHB (CAS 28084-48-2) solves this with a rigid phenylbenzoate mesogenic core providing superior LC phase stability. • Bifunctional phenolic -OH for polycondensation into LCPs & polycarbonates with enhanced thermal stability vs. dihydroxybiphenyl analogs • mp 245-247°C enables high-temp processing & steam-sterilizable preservative use • LogP 2.40-2.73: balanced emulsion partitioning Research quantities (250 mg-25 g) in stock for global shipping.

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
CAS No. 28084-48-2
Cat. No. B1235125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyphenyl 4-hydroxybenzoate
CAS28084-48-2
Molecular FormulaC13H10O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)O)O
InChIInChI=1S/C13H10O4/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8,14-15H
InChIKeyOQBPCYUKFSJTDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyphenyl 4-Hydroxybenzoate: Bifunctional Ester Monomer


4-Hydroxyphenyl 4-hydroxybenzoate (HPHB, CAS 28084-48-2) is an aromatic diester formed by esterification of 4-hydroxybenzoic acid and hydroquinone, possessing two phenolic hydroxyl groups that confer bifunctional reactivity [1]. It is primarily valued as a mesogenic building block for synthesizing liquid crystalline polymers (LCPs), aromatic polyesters, and high-performance polycarbonates, where its rigid phenylbenzoate core enables the formation of ordered, thermally stable polymer networks [2].

Bifunctional aromatic diester monomer for condensation polymerization
Phenylbenzoate mesogen supports liquid crystalline polymer synthesis
Dual phenolic hydroxyl groups enable epoxy thermoset crosslinking

4-Hydroxyphenyl 4-Hydroxybenzoate Substitution Risks


In polymer applications, substituting 4-hydroxyphenyl 4-hydroxybenzoate with structurally similar diols (e.g., 4,4'-dihydroxybiphenyl, hydroquinone, or methylhydroquinone) alters the mesogenic character, thermal stability, and processability of the resulting polymer. Studies demonstrate that the specific phenylbenzoate mesogen in HPHB imparts distinct liquid crystalline phase behavior and thermal properties compared to biphenyl or other mesogenic units [1]. Furthermore, as a preservative, its higher melting point (245–247°C) [2] compared to common parabens (e.g., methylparaben: 125–128°C) directly impacts formulation stability under thermal processing, rendering simple substitution ineffective.

Target 4-Hydroxyphenyl 4-hydroxybenzoate with phenylbenzoate mesogen and higher thermal stability
vs
Substitute 4,4′-Dihydroxybiphenyl may shift mesophase behavior and reduce liquid crystalline order
Target HPHB with melting point reported in 245–247°C range for thermal processing
vs
Substitute Methylparaben or propylparaben thermal stability profile may not transfer under elevated processing temperatures

4-Hydroxyphenyl 4-Hydroxybenzoate Differentiation Evidence


Liquid Crystalline Stability vs. 4,4′-Dihydroxybiphenyl

In a comparative study of mesogenic units for thermotropic liquid crystalline polycarbonates, polycarbonates synthesized using 4-hydroxyphenyl-4-hydroxybenzoate (HHB) as the mesogenic unit exhibited superior liquid crystalline (LC) stability compared to those synthesized using 4,4'-dihydroxybiphenyl (BP). Specifically, BP-series polycarbonates demonstrated the worst LC stability, whereas HHB-series polycarbonates displayed a wider mesophase range and retained LC properties even when copolymerized with 50% bisphenol A (BPA), a V-shaped comonomer that typically disrupts LC order [1].

LC Stability vs. Biphenyl Mesogen
Source review
HPHB: Wider mesophase range, LC order retained with 50% BPA 4,4′-Dihydroxybiphenyl: Worst LC stability among tested mesogens
Solution polycondensation in pyridine using triphosgene
Supports mesogenic unit selection for LCP synthesis
Single-study context; copolymerization response may vary
Liquid Crystal Polymers Mesogenic Monomers Polycarbonate Synthesis

Melting Point and Thermal Stability vs. Parabens

4-Hydroxyphenyl 4-hydroxybenzoate exhibits a significantly higher melting point (245–247°C) [1] compared to widely used paraben preservatives such as methylparaben (125–128°C) [2] and propylparaben (95–99°C) [3]. This thermal property difference translates to enhanced stability during high-temperature processing, reducing the risk of preservative degradation or volatilization in formulations exposed to elevated temperatures.

Melting Point vs. Parabens
Reported
245–247°C
Methylparaben: 125–128°C; Propylparaben: 95–99°C
Reported thermal processing context for formulation stability
Literature values; processing conditions require validation
Preservatives Thermal Stability Cosmetic Formulation

Lipophilicity and Membrane Permeability vs. Paraben Esters

The predicted octanol-water partition coefficient (LogP) for 4-hydroxyphenyl 4-hydroxybenzoate is 2.40 (ACD/Labs) or 2.73 (KOWWIN estimate) , which is intermediate between methylparaben (LogP ≈ 1.18–1.96) [1] and propylparaben (LogP ≈ 1.96–3.04) [2]. This moderate lipophilicity may influence partitioning behavior in multiphase formulations (e.g., emulsions) and diffusion across microbial membranes, potentially offering a distinct preservative profile compared to shorter-chain parabens.

Lipophilicity vs. Paraben Esters
Data to verify
LogP 2.40–2.73
Intermediate between methylparaben (1.18–1.96) and propylparaben (1.96–3.04)
Supports formulation partitioning review in multiphase systems
Predicted values; experimental determination recommended
LogP Membrane Permeability Preservative Efficacy

Bifunctional Reactivity vs. Monofunctional Esters

4-Hydroxyphenyl-4-hydroxybenzoate possesses two phenolic hydroxyl groups, enabling it to function as a crosslinker in epoxy resin formulations. In contrast, monofunctional analogs such as phenyl 4-hydroxybenzoate (HPB) or 4-hydroxybenzoic acid esters with only one reactive hydroxyl group cannot form three-dimensional networks. Studies demonstrate that HPHB, when used as a crosslinker with diglycidyl ethers (e.g., DGEBA, butanediol diglycidyl ether), produces rigid or flexible epoxy networks whose thermal properties depend on the network formation conditions [1].

Reactivity vs. Monoesters
Class-level
HPHB: 2 reactive phenolic -OH groups per molecule Phenyl 4-hydroxybenzoate: 1 reactive -OH group
Bifunctional crosslinking vs. chain extension only
Supports crosslinking network design in epoxy systems
Network properties depend on curing conditions
Epoxy Networks Crosslinker Thermoset Polymers

4-Hydroxyphenyl 4-Hydroxybenzoate Application Scenarios


Liquid Crystalline Polycarbonate and Polyester Synthesis

HPHB serves as a mesogenic monomer in polycondensation reactions to produce liquid crystalline polymers (LCPs) with tailored thermal and optical properties. As demonstrated in comparative studies, HPHB-based polycarbonates exhibit superior LC phase stability relative to 4,4'-dihydroxybiphenyl-based analogs, making HPHB the preferred building block when retention of mesophase order in copolymer systems is critical [1].

Epoxy Thermoset Crosslinking

Due to its bifunctional phenolic hydroxyl groups, HPHB is employed as a crosslinker in epoxy resin formulations. It introduces rigid phenylbenzoate mesogens into the network, enabling the design of epoxy thermosets with enhanced thermal stability and tunable glass transition behavior. Photoinduced cationic crosslinking of HPHB diglycidyl ether derivatives yields networks with thermal properties dependent on curing temperature [2].

High-Temperature Preservative for Cosmetics and Pharmaceuticals

With a melting point of 245–247°C—approximately 120–150°C higher than methylparaben and propylparaben [3][4][5]—HPHB is uniquely suited for preservative applications in formulations that undergo high-temperature processing (e.g., hot-fill, extrusion, or steam sterilization). Its moderate LogP (2.40–2.73) further suggests balanced partitioning in emulsion systems.

Application
Selection Property
Validation Focus
Liquid crystalline polymer synthesis
Mesogenic unit selection
Mesophase retention in copolymer systems
Epoxy thermoset crosslinking
Bifunctional reactivity context
Network architecture and thermal profile
High-temperature formulation preservation
Thermal stability context
Processing temperature tolerance

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